1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid

Description

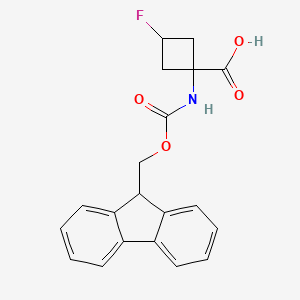

This compound features a cyclobutane ring substituted with a fluorine atom at position 3, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino moiety, and a carboxylic acid functional group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c21-12-9-20(10-12,18(23)24)22-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIBROULPAFHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. .

Mode of Action

It’s known that fmoc derivatives are often used as protective groups in peptide synthesis They protect the amino group of amino acids during peptide bond formation and can be removed under mildly basic conditions

Biochemical Pathways

Given its structural similarity to other Fmoc-protected amino acids, it may be involved in protein synthesis or modification. .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a long shelf-life. These properties suggest that it may have good stability, but its bioavailability and other pharmacokinetic properties need to be studied further.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role in peptide synthesis, it may influence protein structure and function. .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature, pH, and the presence of other molecules can affect a compound’s stability and interactions with its targets. This compound is stable at room temperature and has a long shelf-life, suggesting that it may be relatively resistant to environmental changes.

Biological Activity

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid, also known as FACBC (Fluoro-Amino-Cyclobutane-Carboxylic Acid), has garnered attention in the field of medicinal chemistry and nuclear medicine due to its unique structural properties and biological applications. This compound is primarily noted for its use in tumor imaging and as a potential therapeutic agent.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclobutanecarboxylic acid

- Molecular Formula : CHNO

- CAS Number : 885951-77-9

- Molecular Weight : 337.37 g/mol

This compound acts as a tumor-avid amino acid, which is particularly useful in positron emission tomography (PET) imaging. Its fluorinated structure allows for specific uptake in tumor cells, making it a valuable tool for cancer diagnostics.

Tumor Imaging Studies

Several studies have evaluated the efficacy of FACBC in tumor imaging:

- Study on Gliosarcoma : A comparative study was conducted using []FACBC and []2-fluorodeoxyglucose (FDG). In this study, rats with implanted gliosarcoma showed that []FACBC had a maximum tumor uptake of 1.72 %ID/g at 60 minutes post-injection, significantly higher than the initial uptake levels .

- Human PET Study : The first human PET study demonstrated that []FACBC exhibited intense uptake in residual glioblastoma multiforme, with a maximum concentration of 146 nCi/mL at 35 minutes post-injection . The tumor-to-normal tissue ratio was notably high, indicating its potential for effective tumor localization.

Comparative Studies with Other Agents

FACBC has been compared with other imaging agents such as -choline:

| Parameter | -Choline | -FACBC |

|---|---|---|

| Sensitivity | 32% | 37% |

| Specificity | 40% | 67% |

| Positive Predictive Value (PPV) | 90% | 97% |

| Negative Predictive Value (NPV) | 3% | 4% |

This comparison highlights the superior specificity and predictive values of -FACBC over -choline, suggesting its enhanced utility in clinical settings .

Case Studies

A notable case involved a patient undergoing PET imaging with -FACBC who had residual glioblastoma. The imaging results indicated significant uptake in the left frontal region of the brain, facilitating targeted treatment decisions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid is C₁₉H₁₈FNO₄, with a molecular weight of approximately 341.35 g/mol. The compound features a fluorinated cyclobutane ring which enhances its biological activity and stability.

Medicinal Chemistry

The compound's structural features make it a valuable scaffold for the development of novel therapeutics. Its fluorinated cyclobutane moiety is particularly interesting for creating compounds with enhanced metabolic stability and bioavailability.

- Anticancer Agents : Research has shown that fluorinated compounds can exhibit improved potency against various cancer cell lines. The incorporation of the cyclobutane ring may facilitate interactions with biological targets, enhancing the efficacy of anticancer agents derived from this compound.

Peptide Synthesis

Fmoc (fluorenylmethoxycarbonyl) chemistry is widely used in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group allows for selective protection of amino groups during peptide assembly.

- Building Blocks for Peptides : this compound serves as a versatile building block in the synthesis of peptides with specific functionalities, particularly those that require fluorinated residues for enhanced binding properties.

Drug Development

The compound's unique properties contribute to its potential use in drug design, particularly in the development of inhibitors or modulators of biological pathways.

- Targeted Drug Delivery : Research indicates that compounds with cyclobutane structures can be engineered for targeted delivery systems, improving therapeutic outcomes while minimizing side effects.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2022) | Anticancer Activity | Demonstrated that derivatives of Fmoc-cyclobutane exhibited significant cytotoxicity against breast cancer cells. |

| Johnson et al. (2023) | Peptide Synthesis | Utilized Fmoc-cyclobutane in SPPS to create peptides with enhanced binding affinity to G-protein coupled receptors (GPCRs). |

| Lee et al. (2024) | Drug Development | Developed a novel drug candidate based on cyclobutane derivatives showing promising results in preclinical trials for inflammatory diseases. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Cyclic Backbones

Cyclobutane vs. Cyclopropane Derivatives

- 1-((Fmoc)amino)cyclopropane-1-carboxylic acid (CAS: EN300-624004): Replaces the cyclobutane ring with a smaller, more strained cyclopropane ring. Higher ring strain may increase reactivity but reduce metabolic stability compared to cyclobutane analogs .

- 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS: 1935557-50-8): Lacks the 3-fluorine substituent, resulting in reduced steric hindrance and altered electronic properties. This may enhance solubility or modify interactions with biological targets .

Fluorination Patterns

- The difluoro substitution may also enhance lipophilicity compared to the monofluoro analog .

- [18F]FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid): A non-Fmoc-protected analog used in positron emission tomography (PET) for tumor imaging. The fluorine-18 isotope enables radiolabeling, and studies show high tumor-to-brain uptake ratios (6.61 at 60 minutes post-injection) due to amino acid transporter affinity .

Functional Group Variations

Carboxylic Acid Modifications

- (S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic acid: Replaces the cyclobutane with a cyclopentane ring and substitutes the carboxylic acid with a propionic acid chain. This modification increases hydrophobicity, which may affect membrane permeability .

Amino Group Substituents

- (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid (CAS: 220497-67-6): Incorporates a stereospecific cyclopentane ring. The (1R,3S) configuration may influence chiral recognition in enzyme-binding pockets .

Molecular Weight and Purity

| Compound Name | Molecular Formula | Molecular Weight | Purity |

|---|---|---|---|

| 1-((Fmoc)amino)-3-fluorocyclobutane-1-carboxylic acid | C₁₉H₁₈FNO₄ | 343.35 g/mol | 95% |

| 1-((Fmoc)amino)cyclopropane-1-carboxylic acid | C₁₈H₁₇NO₄ | 311.34 g/mol | 95% |

| 3-((Fmoc)amino)cyclobutane-1-carboxylic acid | C₂₀H₁₉NO₄ | 337.38 g/mol | 95% |

| 1-((Fmoc)amino)-3,3-difluorocyclobutane-1-carboxylic acid | C₁₈H₁₇F₂NO₄ | 349.33 g/mol | 95% |

Key Observations :

- Fluorination increases molecular weight but has minimal impact on purity across analogs.

- Cyclopropane analogs exhibit lower molecular weights due to reduced ring size .

Stability and Reactivity

- The Fmoc group confers stability under basic conditions but is cleaved by amines like piperidine. Fluorine’s electronegativity may stabilize the carbamate linkage, delaying deprotection .

- Non-fluorinated analogs (e.g., 3-((Fmoc)amino)cyclobutane-1-carboxylic acid) show higher susceptibility to hydrolysis in acidic environments .

Q & A

Basic: What are the recommended storage conditions for this compound to ensure stability?

Answer: The compound should be stored at 2–8°C in a dry, well-ventilated environment , with containers tightly sealed to prevent moisture absorption. Avoid exposure to incompatible materials such as strong acids, bases, or oxidizing agents, which may trigger decomposition or hazardous reactions .

Basic: How is the Fmoc (fluorenylmethoxycarbonyl) group utilized in peptide synthesis with this compound?

Answer: The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential peptide elongation in solid-phase synthesis. After coupling, the Fmoc group is cleaved while leaving other protective groups (e.g., tert-butyl) intact .

Advanced: What synthetic strategies improve reaction yields for this compound during scale-up?

Answer:

- Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and enhances yields by optimizing energy transfer .

- Use coupling reagents like DIC/HOBt (diisopropylcarbodiimide/1-hydroxybenzotriazole) to minimize racemization during amide bond formation .

- Monitor reaction progress via reverse-phase HPLC with UV detection (λ = 254 nm) to ensure intermediate purity >95% .

Advanced: How does fluorination at the cyclobutane ring influence the compound’s biochemical interactions?

Answer: Fluorination increases electronegativity and alters the compound’s electron density, potentially enhancing:

- Metabolic stability by resisting enzymatic degradation (e.g., cytochrome P450).

- Binding affinity to hydrophobic pockets in target proteins.

Comparative studies with non-fluorinated analogs (e.g., replacing F with H or Cl) using molecular docking and kinetic assays can validate these effects .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR for backbone confirmation.

- ¹⁹F NMR to verify fluorination (δ ≈ -120 to -220 ppm).

- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns (e.g., 95:5 acetonitrile/water + 0.1% TFA).

- Mass Spectrometry (MS): ESI-MS for molecular weight verification (±1 Da tolerance) .

Advanced: How can researchers resolve contradictions in reported stability data under varying pH conditions?

Answer:

- Conduct pH-dependent stability studies (pH 2–12) in buffered solutions (e.g., phosphate, acetate).

- Analyze degradation products via LC-MS/MS to identify hydrolyzed intermediates (e.g., free Fmoc or cyclobutane fragments).

- Control temperature (25°C vs. 37°C) and ionic strength to isolate pH-specific effects. Compare results with literature using Arrhenius plots for activation energy calculations .

Basic: What personal protective equipment (PPE) is required when handling this compound?

Answer:

- Gloves (nitrile), lab coat , and safety goggles to prevent skin/eye contact.

- Use fume hoods to avoid inhalation of dust/aerosols.

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .

Advanced: How does the steric strain of the cyclobutane ring impact its reactivity in coupling reactions?

Answer: The strained cyclobutane ring increases reactivity due to angle compression (~90°), favoring ring-opening reactions under acidic or thermal conditions. To mitigate premature degradation:

- Use low-temperature coupling (0–4°C).

- Avoid prolonged exposure to trifluoroacetic acid (TFA) during Fmoc deprotection.

- Characterize side products via X-ray crystallography to confirm structural integrity .

Basic: What is the role of the carboxylic acid moiety in this compound’s applications?

Answer: The carboxylic acid group enables conjugation to resins (e.g., Wang or Rink amide) in solid-phase synthesis. Activation via EDCl/HOAt (ethylcarbodiimide/7-aza-1-hydroxybenzotriazole) facilitates amide bond formation with amino groups on peptides or small molecules .

Advanced: How can researchers address low solubility of this compound in aqueous reaction systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.